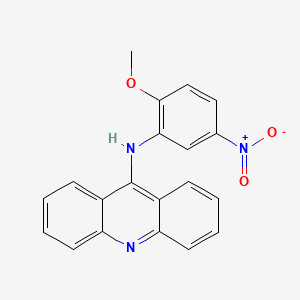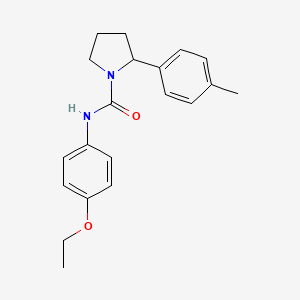![molecular formula C23H20N2O2 B6070962 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B6070962.png)
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide, also known as BMB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BMB belongs to the family of benzoxazole compounds and has shown promising results in various studies for its biological activities.
作用機序
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide exerts its biological activities by targeting specific molecular pathways. In oncology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. In neurology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide acts as an antioxidant and anti-inflammatory agent, protecting neurons from oxidative stress and inflammation. In immunology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide modulates the activity of immune cells such as T cells and macrophages, regulating the immune response.
Biochemical and Physiological Effects:
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has been shown to have various biochemical and physiological effects in different systems. In oncology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide induces cell cycle arrest and apoptosis in cancer cells. In neurology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide protects neurons from oxidative stress and inflammation, preventing neuronal damage and death. In immunology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide modulates the activity of immune cells, regulating the immune response.
実験室実験の利点と制限
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several advantages for lab experiments, such as its synthetic accessibility, stability, and specificity towards molecular targets. However, some limitations include its low solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide. In oncology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide could be further investigated for its potential as a cancer therapy in combination with other chemotherapeutic agents. In neurology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide could be explored for its potential as a treatment for neurodegenerative diseases. In immunology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide could be studied for its potential as an immunomodulatory agent for the treatment of autoimmune diseases.
In conclusion, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a synthetic compound that has shown promising results in various scientific studies for its potential therapeutic applications. Its mechanism of action involves targeting specific molecular pathways, and it has been shown to have various biochemical and physiological effects. Although there are limitations for lab experiments, there are several future directions for the research and development of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide.
合成法
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can be synthesized through a multistep process involving the condensation of 5-ethyl-2-amino-1,3-benzoxazole with 4-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then coupled with 3-(2-aminoethyl)aniline to yield the final product.
科学的研究の応用
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. In oncology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has shown anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In neurology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has shown immunomodulatory effects by regulating the immune response.
特性
IUPAC Name |
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-3-16-9-12-21-20(13-16)25-23(27-21)18-5-4-6-19(14-18)24-22(26)17-10-7-15(2)8-11-17/h4-14H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWXJNWIBHEMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B6070890.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6070902.png)
![2-(1-acetyl-4-piperidinyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6070930.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6070935.png)
![2-(3,4-dimethylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6070943.png)

![N-1-adamantyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6070947.png)
![7-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6070949.png)
![7-hydroxy-N'-(2-hydroxybenzylidene)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B6070953.png)
![7-benzyl-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6070956.png)
![4-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6070967.png)
![N-[(2,2,4,6-tetramethyl-1(2H)-quinolinyl)carbonothioyl]benzamide](/img/structure/B6070972.png)
![[3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B6070983.png)